Compound Description: TH08 is a potent anticancer agent that showed positive effects on Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice. It demonstrated tumor growth inhibition, increased survival time, and improved hematological parameters. []
Relevance: While structurally distinct from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, TH08 is considered related due to its shared focus as a novel antitumor agent and its structural similarity to other compounds in this list featuring substituted benzamide moieties. []
Compound Description: This series of compounds was synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including breast, cervical, oral, and prostate cancers. Compounds 6 and 11 showed particularly potent activity. []
Relevance: These derivatives share the benzamide core structure with 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide and exemplify the exploration of substituted benzamides as potential anticancer agents. []
Compound Description: This study focused on synthesizing and evaluating the antifungal activity of a series of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides. [] Compounds 1b and 1f demonstrated strong inhibitory effects against filamentous fungi like Alternaria rubi, Aspergillus ochraceus, and A. niger. [] Derivative 1c, at subinhibitory concentrations, increased the susceptibility of Candida albicans clinical strains to azoles. []
Relevance: This group of compounds shares the 2-(4-chlorophenoxy)methyl benzamide moiety with the target compound, 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, highlighting the importance of this specific structural feature in biological activity. []
Compound Description: BED is a potent inhibitor of the sodium-calcium exchanger isoform 3 (NCX3). It showed significant selectivity for NCX3 over other isoforms (NCX1 and NCX2). [] BED worsened neuronal damage caused by oxygen/glucose deprivation in cortical neurons and aggravated infarct injury after transient middle cerebral artery occlusion in mice. []
Relevance: BED shares structural similarities with 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, specifically the substituted benzamide scaffold and the presence of an ether-linked aromatic ring at the ortho position of the benzamide. This highlights the potential for exploring similar structural motifs for targeting specific protein interactions. []
2-(4-Chlorophenoxy)propanoic Acid (CPPA)
Compound Description: CPPA is the substrate for the enzyme α-methyl carboxylic acid deracemizing enzyme 1 (MCAD1) from Brevibacterium ketoglutamicum KU1073. [] MCAD1 catalyzes the (S)-enantioselective thioesterification of CPPA. []
Relevance: CPPA is structurally related to 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide as both compounds share the 4-chlorophenoxypropanoyl moiety. This similarity underscores the potential use of these types of compounds as substrates or inhibitors of enzymes involved in deracemization processes. []
Compound Description: PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, identified as a clinical candidate for pain management. []
Relevance: Although structurally different from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, PF-05089771 is included as a related compound due to its shared 4-chlorophenoxy structural element. This inclusion highlights the significance of this specific chemical motif in designing molecules with biological activity. []
Compound Description: A series of these derivatives were synthesized and evaluated for their antimicrobial activity. Notably, derivatives with electron-donating groups like hydroxyl, amino, and methoxy on the phenyl ring showed good antimicrobial activity. []
Relevance: These derivatives, although structurally distinct from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, are relevant as they showcase the exploration of substituted benzamides for antimicrobial applications, emphasizing the versatility of this chemical scaffold for drug discovery. []
Compound Description: This compound is a key intermediate in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. It is produced through the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. []
Relevance: While not directly containing the benzamide structure, Compound 3 is included due to its subsequent transformation into a benzamide derivative via a Fries rearrangement. This example showcases a synthetic strategy potentially applicable to the synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide and its analogues. []
Compound Description: Synthesized from (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone (Compound 3) via a microwave-assisted Fries rearrangement. This compound exemplifies a specific substitution pattern on the benzamide ring. []
Relevance: This compound shares the core benzamide structure with 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide and exemplifies how different substituents can be introduced onto the benzamide scaffold, potentially influencing its biological activity. []
Compound Description: This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, including substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. []
Relevance: Although structurally different from the target compound, this starting material holds relevance due to its ability to be transformed into heterocyclic systems. This transformation showcases the versatility of benzamide derivatives and their potential as precursors for diverse chemical scaffolds, potentially applicable in the context of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide. []
Compound Description: This compound is synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide and represents a specific example of a substituted benzamide with a 1,3,4-oxadiazole moiety. []
Relevance: While structurally distinct from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, it illustrates the potential for incorporating heterocyclic motifs onto the benzamide core, potentially influencing its biological activity and pharmacological properties. []
5-(p-tolyl)-1,3,4-thiadiazol-2-amine
Compound Description: Another product derived from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, this compound highlights the diversity of heterocyclic structures attainable from benzamide-based starting materials. []
Relevance: Although structurally different from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, this compound underscores the synthetic potential of benzamide derivatives for accessing a wide range of heterocyclic compounds, which may have diverse biological activities. []
Compound Description: This complex, formed through an ion-associate reaction between 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) and sodium tetraphenyl borate, was investigated for its antibacterial activity. []
Relevance: This complex is relevant because it highlights the potential of forming ion-associate complexes with benzamide derivatives like 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide. These complexes could potentially enhance the compound's solubility, stability, or biological activity. []
Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor with selectivity towards class I HDAC isoforms, showing promising in vitro and in vivo anticancer activity. []
Relevance: Compound (S)-17b exhibits a similar structure to 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, featuring a substituted benzamide moiety connected to an aromatic ring through an amide linkage. This structural similarity suggests that 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide could also potentially interact with HDAC enzymes or possess other unexplored biological activities. []
2-methyl-4-chlorophenoxy acetic acid (MCPA)
Compound Description: MCPA is a widely used herbicide. In the context of this study, it was employed as a model pollutant to assess the adsorption capabilities of an amino-functionalized zirconium-based metal-organic framework (MOF), UiO-66-NH2. []
Relevance: MCPA shares the 4-chlorophenoxy structural motif with 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, illustrating the presence of this specific chemical group in diverse applications beyond pharmaceuticals, such as environmental remediation. []
Compound Description: FNA is another potent HDAC inhibitor showing selectivity for class I HDACs, exhibiting promising anti-tumor activities in both in vitro and in vivo studies. []
Relevance: FNA's structural resemblance to 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, particularly the presence of a substituted benzamide core, further suggests the potential of this scaffold for interacting with HDAC enzymes and influencing cellular processes. []
Compound Description: JTC-801 is a potent and selective nonpeptide antagonist of the nociceptin/orphanin FQ (Noc/OFQ) receptor. It effectively blocks Noc/OFQ-induced pain responses, such as allodynia and hyperalgesia. [, ]
Relevance: JTC-801 and 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide share a common structural feature: a substituted benzamide linked to an aromatic ring through a methylene bridge. This similarity in their chemical structures suggests that 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide may also interact with the Noc/OFQ receptor or exhibit other unexplored activities related to pain modulation. [, ]
Compound Description: NA is a potent histone deacetylase (HDAC) inhibitor, exhibiting a selective inhibitory profile towards class I HDACs and demonstrating significant antiproliferative activity against various cancer cell lines. []
Relevance: Similar to other HDAC inhibitors mentioned, NA shares a structural resemblance to 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, notably the presence of a substituted benzamide scaffold. This recurring structural feature implies that 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide could potentially interact with HDAC enzymes and modulate their activity, indicating a possible avenue for further investigation. []
Compound Description: A series of these derivatives were synthesized and assessed for their anticonvulsant activity. Compound 4c, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, displayed the most potent anticonvulsant activity in both maximal electroshock (MES) and pentylentetrazole (PTZ) induced seizure models. []
Relevance: These derivatives share the 4-chlorophenoxy phenyl structural element with 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, highlighting the use of this specific chemical motif in designing compounds with potential central nervous system activity. []
Compound Description: DEGA acts as a prodrug for the potent anticonvulsant LY201116 [4-amino-N-(2,6-dimethylphenyl)benzamide]. It is metabolized in mice through a series of N-deethylations and hydrolysis to ultimately yield LY201116. []
Relevance: While structurally distinct from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, DEGA's metabolic pathway leading to an active anticonvulsant emphasizes the importance of considering metabolic transformations and prodrug strategies when designing novel benzamide derivatives for therapeutic purposes. []
Compound Description: LY201116 is a potent anticonvulsant that is formed as the active metabolite of DEGA and its intermediates in mice. []
Relevance: LY201116, while structurally different from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, highlights the potential of substituted benzamides as anticonvulsants, suggesting that exploring the biological activity of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide in the context of the central nervous system could be of interest. []
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. Notably, compound 2-(4-dimethylaminophenyl)-3-phenylamino-thiazolidine-4-one-5-yl-acetylbenzamide (14) exhibited potent anticonvulsant effects, demonstrating higher potency than the reference drug diazepam. []
Relevance: While these thiazolidinone derivatives differ structurally from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, their potent anticonvulsant activity highlights the potential of exploring structurally related compounds, particularly those containing aromatic rings and amide linkages, for similar therapeutic applications. []
Compound Description: 1192U90 is a potential atypical antipsychotic agent. Isotopic labeling of this compound with 13C and 14C was carried out to facilitate its study in metabolic and pharmacokinetic investigations. []
Relevance: Although structurally different from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, 1192U90 exemplifies the application of isotopic labeling in studying the pharmacokinetic properties of benzamide derivatives, a technique that could be applied to further investigate the target compound. []
Compound Description: This compound, specifically its crystalline form A and amorphous form, highlights the importance of solid-state properties in pharmaceutical development. []
Relevance: While structurally distinct from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, this example emphasizes the significance of considering polymorphism and solid-state characterization during the development of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide or any other benzamide derivative as a potential drug candidate. []
Compound Description: These derivatives were investigated as potential inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism, making them relevant for the treatment of diabetes and obesity. []
Relevance: While structurally different from 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide, these derivatives highlight the potential of benzamide-containing compounds in targeting metabolic disorders, suggesting that further exploration of 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide's biological activity in relevant assays may be warranted. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.